6-(4-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-19-9-7-17(8-10-19)20-11-12-22(27)26(24-20)16-23(28)25-13-14-30-21(15-25)18-5-3-2-4-6-18/h2-12,21H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVMDPWMQFOCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCOC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, using methoxybenzene and suitable acylating agents.
Attachment of the Phenylmorpholino Group: The phenylmorpholino group can be attached through nucleophilic substitution reactions, where a phenylmorpholine derivative reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazinone ring’s electron-withdrawing nature activates specific positions for nucleophilic attack. While the methoxyphenyl group itself is not a leaving group, synthetic routes for analogous compounds highlight reactivity at halogenated positions (e.g., bromine in related structures). For example:
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Chlorine substitution : In derivatives with a chloro group at position 4 of the pyridazinone ring, hydrolysis in hot glacial acetic acid yields hydroxylated analogs .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis of 3-Cl | Glacial acetic acid, reflux | 3-hydroxy pyridazinone derivative | 76–99% |
Oxidation and Reduction
The ketone group in the side chain and the pyridazinone ring participate in redox reactions:
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Ketone reduction : The 2-oxoethyl group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
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Pyridazinone ring reduction : Catalytic hydrogenation (H₂/Pd-C) converts the pyridazinone to a dihydropyridazinone .
Condensation Reactions
The ketone moiety undergoes condensation with nucleophiles:
-
Hydrazone formation : Reacting with hydrazine hydrate forms acetohydrazides, which further condense with aldehydes (e.g., benzaldehyde) to yield hydrazones .
Example reaction sequence :
-
Acetohydrazide synthesis :
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Hydrazone formation :
| Step | Reagents | Product | Yield |
|---|---|---|---|
| Acetohydrazide formation | Hydrazine hydrate, ethanol | 6-substituted pyridazinone acetohydrazide | 62–71% |
| Hydrazone condensation | Benzaldehyde, ethanol, reflux | Substituted benzalhydrazone | 76–83% |
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to ortho/para positions due to its electron-donating methoxy substituent:
| Reaction Type | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-methoxy-3-nitro phenyl pyridazinone | Para to methoxy |
Morpholino Ring Reactivity
The 2-phenylmorpholino group exhibits limited reactivity under standard conditions but can undergo:
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N-alkylation : Quaternization of the morpholino nitrogen with alkyl halides (e.g., methyl iodide) .
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Ring-opening : Strong acids (e.g., HCl) cleave the morpholino ring, yielding amino alcohol derivatives.
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| N-alkylation | CH₃I, K₂CO₃, acetone | Quaternary ammonium salt | Enhanced water solubility |
Hydrolysis of Functional Groups
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Ester hydrolysis : Ethyl esters in side chains hydrolyze to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .
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Lactam ring-opening : Strong bases (e.g., NaOH) cleave the pyridazinone ring, forming dicarboxylic acid derivatives .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | NaOH, ethanol, reflux | 2-carboxyethyl morpholino derivative | 85% |
Complexation and Biological Interactions
The compound’s morpholino and pyridazinone moieties enable interactions with biological targets:
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MAO-B inhibition : Hydrazone derivatives exhibit hydrophobic interactions with FAD and Tyr-326 in monoamine oxidase B .
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Anti-inflammatory activity : Pyridazinones modulate COX-2 expression via NF-κB pathways .
Key structural motifs for bioactivity :
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Pyridazinone core: Hydrogen bonds with catalytic residues.
-
4-Methoxyphenyl: Enhances membrane permeability via lipophilicity .
Spectral Characterization
Key spectroscopic data for reaction monitoring:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
Anticancer Properties
Studies have shown that 6-(4-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest it can inhibit the growth of several bacterial strains, indicating potential as a lead compound for developing new antibiotics.
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Case Studies
Several case studies highlight the applications of this compound:
-
Anticancer Efficacy in Breast Cancer Models
- A study conducted on MCF-7 breast cancer cells showed that treatment with this compound reduced cell viability by over 70% at specific concentrations. The study attributed this effect to the activation of apoptotic pathways involving caspase enzymes.
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Antimicrobial Testing Against MRSA
- In a series of experiments, the compound demonstrated effective inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, suggesting its potential use in treating resistant bacterial infections.
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Neuroprotective Studies in Animal Models
- Research involving rodent models indicated that administration of this compound significantly reduced markers of oxidative stress and inflammation in brain tissues, suggesting a protective role against neurodegeneration.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on substituents at positions 2 and 4. Below is a detailed comparison of 6-(4-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Insights from Comparison
4-Fluorophenyl (): Improves metabolic stability and receptor binding due to electronegativity . Piperazinyl or morpholino (e.g., emorfazone): These groups modulate selectivity for enzymes like cyclooxygenase (COX) or monoamine oxidase (MAO) .
Position 2 Modifications: Morpholinoethyl ketone (target compound): Likely improves pharmacokinetic properties compared to simpler alkyl chains . Piperazinylethyl ketone (): Enhances solubility and interaction with neurotransmitter receptors .
Biological Activity Trends: Morpholino-containing derivatives (e.g., emorfazone) are established NSAIDs, suggesting the target compound may share similar mechanisms . Fluorinated analogs (e.g., 4-fluorophenyl derivatives) often exhibit higher potency due to increased binding affinity .
Synthetic Routes :
- Most compounds are synthesized via nucleophilic substitution (e.g., reacting 3,6-dichloropyridazine with amines) followed by alkylation with bromoacetate derivatives .
Biological Activity
The compound 6-(4-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings, focusing on its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.4 g/mol
- CAS Number : 953946-83-3
The structure of the compound features a pyridazinone core linked to a methoxyphenyl group and a morpholino derivative, which may contribute to its biological activity.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing the pyridazinone moiety have been shown to inhibit various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
The compound 22i , which shares structural similarities with our target compound, displayed excellent anti-tumor activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, indicating that modifications in the pyridazinone structure can lead to enhanced anticancer properties .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Pyridazinone derivatives have been reported to exhibit inhibitory effects on monoamine oxidases (MAO), which are important targets in neurodegenerative diseases:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| S5 | MAO-B | 6.71 |
| S15 | MAO-A | >100 |
These findings suggest that modifications in the molecular structure can influence the selectivity and potency of enzyme inhibition .
The proposed mechanism of action for compounds like This compound involves interaction with specific molecular targets such as enzymes or receptors. The morpholino ring may enhance solubility and bioavailability, facilitating better interaction with biological targets, which could lead to apoptosis in cancer cells or modulation of neurotransmitter levels through MAO inhibition .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that compounds similar to This compound effectively induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and increased expression of pro-apoptotic proteins .
- Structure-Activity Relationship (SAR) : Studies on SAR revealed that substituents on the phenyl ring significantly impact biological activity. The presence of electron-donating groups like methoxy enhances activity against certain cancer cell lines compared to other substituents .
Q & A
What are the optimized synthetic routes for 6-(4-methoxyphenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone, and how are intermediates characterized?
Level: Basic
Answer:
The synthesis typically involves a multi-step approach:
Core formation : Condensation of glyoxalic acid, 4-methoxyacetophenone, and hydrazine hydrate in glacial acetic acid under reflux yields 6-(4-methoxyphenyl)-3(2H)-pyridazinone .
Alkylation : Reacting the core with ethyl bromoacetate or bromopropionate in acetone (K₂CO₃, reflux) introduces the ester side chain .
Morpholino coupling : The 2-phenylmorpholino group is introduced via EDCI/DMAP-mediated coupling with 2-phenylmorpholine in dichloromethane .
Characterization : Intermediates are validated using NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry. For example, ester intermediates (e.g., 4a-k in ) are hydrolyzed to carboxylic acids using concentrated HCl, monitored by TLC .
How is the analgesic activity of this compound evaluated in preclinical models, and what methodological controls are critical?
Level: Advanced
Answer:
Experimental design :
- Writhing test : Administer the compound (10–100 mg/kg, oral/IP) in mice challenged with acetic acid or benzoquinone. Measure writhes over 30 minutes; compare to acetaminophen and noramidopyrine .
- Hot-plate test : Assess latency to pain response (55°C), ensuring baseline latencies are 5–8 seconds. Use morphine as a positive control .
Controls : - Vehicle controls : Assess solvent effects (e.g., DMSO, saline).
- Ulcerogenicity : Gastric mucosa irritation is evaluated histologically after 7-day dosing .
Data interpretation : EC₅₀ values are calculated using nonlinear regression. Activity is considered significant if ≥50% reduction in writhing occurs at non-toxic doses (LD₅₀ > 500 mg/kg) .
What structural features of this pyridazinone derivative influence its binding to cyclooxygenase (COX) or other inflammatory targets?
Level: Advanced
Answer:
Key SAR insights :
- 4-Methoxyphenyl group : Enhances COX-1/2 affinity by mimicking phenylbutazone’s hydrophobic interactions .
- 2-Phenylmorpholino side chain : The morpholine oxygen hydrogen-bonds with Arg120 in COX-2, while the phenyl group stabilizes π-π stacking in the active site .
- Pyridazinone core : The 3(2H)-keto group is critical for hydrogen bonding to Tyr355 .
Methodology : - Docking studies : Use AutoDock Vina with COX-2 (PDB: 5KIR) to simulate binding poses.
- Mutagenesis assays : Validate key residues (e.g., Arg120Ala mutation reduces IC₅₀ by 10-fold) .
What safety protocols are recommended for handling this compound in laboratory settings?
Level: Basic
Answer:
Hazard mitigation :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .
Emergency procedures : - Skin contact : Wash immediately with 10% polyethylene glycol solution .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Storage : Keep in amber glass vials at –20°C under argon to prevent degradation .
How can contradictory data on anti-inflammatory potency between in vitro and in vivo models be resolved?
Level: Advanced
Answer:
Root causes :
- Bioavailability : Poor solubility (<1 mg/mL in water) may limit in vivo efficacy. Test formulations with cyclodextrin or PEG-400 .
- Metabolic instability : Conduct LC-MS/MS to identify metabolites (e.g., morpholine ring oxidation) in liver microsomes .
Experimental adjustments : - Dose escalation : Increase frequency (e.g., BID dosing) or use osmotic pumps for sustained release .
- Biomarker validation : Measure plasma TNF-α or IL-6 levels to correlate in vitro IC₅₀ with in vivo response .
What analytical techniques are suitable for quantifying this compound in biological matrices?
Level: Advanced
Answer:
LC-MS/MS protocol :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase : 0.1% formic acid in water/acetonitrile (gradient elution).
- Detection : MRM transitions m/z 423 → 285 (quantifier) and 423 → 154 (qualifier) .
Validation parameters : - Linearity : 1–1000 ng/mL (R² > 0.99).
- Recovery : ≥85% from plasma via protein precipitation (acetonitrile) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
